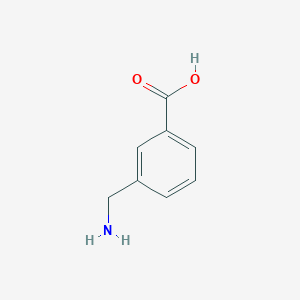

3-(Aminomethyl)benzoic acid

Vue d'ensemble

Description

3-(Aminomethyl)benzoic acid is a compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) . The canonical SMILES string is C1=CC(=CC(=C1)C(=O)O)CN . Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.16 g/mol . It has a computed XLogP3 value of -1.7 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 151.063328530 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 11 .Applications De Recherche Scientifique

Microbial Biosynthesis

3-Aminobenzoic acid (3AB) serves as a building block in the microbial biosynthesis of various natural products with biological activities. A study by Zhang and Stephanopoulos (2016) developed a microbial system in Escherichia coli for de novo 3AB production from glucose. They improved 3AB production by 15 times using an E. coli co-culture engineering approach, demonstrating its potential in metabolic engineering (Zhang & Stephanopoulos, 2016).

Synthetic Chemistry

G. Yong (2010) synthesized 3,5-bis(aminomethyl)benzoic acid via a cost-effective method using 3,5-dimethylbenzoic acid, highlighting its application in commercialization due to simple post-treatment and lower cost compared to other methods (Yong, 2010).

Natural Product Biosynthesis

The compound 3,5-AHBA, a precursor to 3-aminobenzoic acid, is crucial in the biosynthesis of various natural products, including naphthalenic and benzenic ansamycins, and mitomycins. Kang, Shen, and Bai (2012) reviewed this biosynthesis from genetic, chemical, and biochemical perspectives, illustrating the compound's role in producing significant natural substances (Kang, Shen, & Bai, 2012).

Peptidomimetics and Combinatorial Chemistry

Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) for use in peptidomimetics and combinatorial chemistry. This novel unnatural amino acid shows promise due to its distinct functionalities, useful in synthesizing complex molecules (Pascal, Sola, Labéguère, & Jouin, 2000).

Antibacterial Applications

Satpute, Gangan, and Shastri (2018) synthesized novel 3-Hydroxy benzoic acid hybrid derivatives, demonstrating potential antibacterial activity. This synthesis approach could lead to new chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).

Solar Cell Technology

Hu et al. (2018) utilized a bifunctional conjugated organic molecule 4‐(aminomethyl) benzoic acid hydroiodide in perovskite solar cells, enhancing the stability and efficiency of these cells. This research underscores the compound's utility in improving renewable energy technologies (Hu et al., 2018).

Mécanisme D'action

Target of Action

3-(Aminomethyl)benzoic acid, also known as Aminomethylbenzoic acid, is primarily used as an antifibrinolytic agent . Antifibrinolytic agents are compounds that inhibit fibrinolysis, the process that leads to the breakdown of blood clots.

Mode of Action

As an antifibrinolytic agent, it is believed to work by inhibiting the enzymes that are involved in the breakdown of fibrin, a protein that forms a mesh-like structure to form a blood clot .

Biochemical Pathways

As an antifibrinolytic agent, it is likely to affect the fibrinolytic pathway, which is responsible for the breakdown of blood clots. By inhibiting this pathway, this compound helps to stabilize the formed blood clots .

Result of Action

The primary result of the action of this compound is its antifibrinolytic effect, which helps in the stabilization of blood clots . This can be particularly useful in conditions where there is excessive bleeding or risk of bleeding.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

These are organic compounds containing a benzene ring which bears at least one carboxyl group

Molecular Mechanism

It is known that benzoic acids can interact with various biomolecules due to their carboxyl group . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

It is known that benzoic acids can be involved in various metabolic processes due to their carboxyl group .

Propriétés

IUPAC Name |

3-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYUZQBLVUEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333445 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-20-6 | |

| Record name | 3-(aminomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

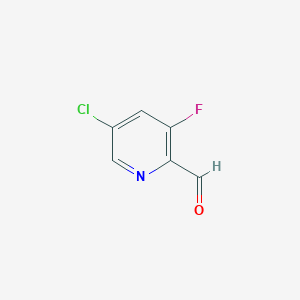

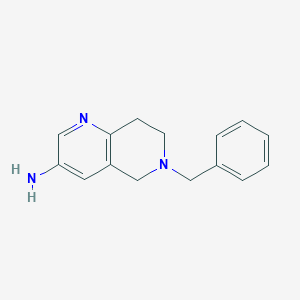

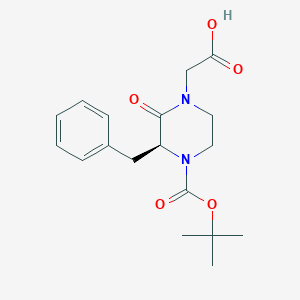

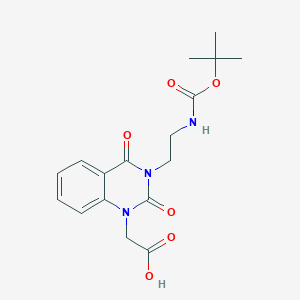

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(Aminomethyl)benzoic acid contribute to the development of orally bioavailable peptides?

A: Research suggests that incorporating AmAbz and employing sequential backbone N-methylations in peptides can enhance oral bioavailability. This strategy aims to reduce the peptide's size and potential hydrogen-bonding sites, potentially improving its ability to traverse biological membranes. For instance, the tetrapeptide NNC 26-0235, incorporating AmAbz and N-methylations, displayed comparable in vivo potency to other growth hormone secretagogues (like ipamorelin) and exhibited 10% oral bioavailability in dogs. []

Q2: Can you explain the significance of this compound's distinct functionalities in peptide synthesis?

A: AmAbz possesses three distinct reactive sites that offer remarkable selectivity in peptide synthesis. The benzylamino group exhibits preferential reactivity with protecting groups like Boc2O or Fmoc−OSu, eliminating the need for additional protection at the arylamino group. This selectivity simplifies synthetic strategies and enhances efficiency in generating complex peptide structures. []

Q3: How does this compound contribute to the efficacy of GPIIb/IIIa antagonists?

A: AmAbz serves as a crucial structural component in cyclic peptidomimetic GPIIb/IIIa antagonists like DMP 728. This compound exhibits high affinity and specificity for the platelet GPIIb/IIIa receptor, effectively inhibiting platelet aggregation. Notably, DMP 728 demonstrated potent antithrombotic effects in a canine model, suggesting its therapeutic potential in preventing arterial thrombosis. [, ]

Q4: How does the incorporation of this compound into apratoxin analogs influence their structure and activity?

A: Studies exploring apratoxin analogs revealed that replacing the MoCys moiety with this compound (A1) resulted in compounds with retained, albeit modified, cytotoxic activity. Interestingly, N-methylating the amino group of A1 further enhanced potency compared to the parent analog. While not fully replacing the activity of the natural product, these findings highlight the potential of AmAbz in developing structurally simplified analogs with comparable biological activity. []

Q5: What are the implications of the conformational flexibility of this compound-containing peptides like apratoxin M7?

A: Analysis of apratoxin M7, an analog containing AmAbz, revealed the presence of both cis and trans isomers around the Tyr(Me)-MeAla amide bond. This conformational flexibility may influence the molecule's interaction with its biological target compared to the predominantly trans conformation observed in the natural product. Further research is needed to understand the impact of this flexibility on the analog's overall efficacy and potential for therapeutic development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)